molecular formula C7H10F3N3 B10900993 Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine CAS No. 1345510-65-7

Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine

Cat. No.: B10900993
CAS No.: 1345510-65-7
M. Wt: 193.17 g/mol
InChI Key: ZDOIMXDPVCXUSB-UHFFFAOYSA-N
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Description

Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine is a pyrazole-based compound featuring a trifluoroethyl group at the 1-position of the pyrazole ring and a methylamine moiety linked via a methylene bridge at the 3-position. The trifluoroethyl group contributes significant electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions. The methylamine substituent provides moderate polarity, balancing solubility and membrane permeability.

Properties

CAS No.

1345510-65-7

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

N-methyl-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-2-3-13(12-6)5-7(8,9)10/h2-3,11H,4-5H2,1H3

InChI Key

ZDOIMXDPVCXUSB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs reductive amination between 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde and methylamine. The aldehyde group reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Experimental Procedure

A solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous methanol is treated with methylamine (2.0 equiv) and stirred at 25°C for 1 hour. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the reaction is maintained at pH 5–6 using acetic acid. After 12 hours, the mixture is concentrated, and the residue is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield the product as a pale-yellow liquid.

Optimization and Challenges

  • Yield : 45–52% after purification.

  • Key Variables :

    • pH control critical to minimize side reactions.

    • Anhydrous conditions prevent hydrolysis of the imine intermediate.

  • Limitations : Requires pre-synthesis of the pyrazole-3-carbaldehyde precursor, which adds synthetic steps.

Nucleophilic Substitution of Chloromethylpyrazole Intermediates

Synthetic Pathway

This route involves the preparation of 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, followed by displacement of the chloride with methylamine.

Stepwise Protocol

  • Chloromethylation : 1-(2,2,2-Trifluoroethyl)-1H-pyrazole (1.0 equiv) is treated with paraformaldehyde and hydrochloric gas in dioxane at 60°C for 8 hours to yield 3-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

  • Amination : The chloromethyl intermediate (1.0 equiv) is reacted with methylamine (3.0 equiv) in tetrahydrofuran (THF) at 50°C for 24 hours. The product is isolated via distillation under reduced pressure (65–70°C, 0.1 mmHg).

Performance Metrics

ParameterValue
Overall Yield38–42%
Purity (HPLC)≥95%
Reaction Time32 hours (combined)

Advantages : Scalable for industrial production due to straightforward intermediates.
Drawbacks : Chloromethylation step requires handling corrosive gases, necessitating specialized equipment.

Direct Alkylation of Pyrazole Nitrogen

Methodology

The trifluoroethyl group is introduced via alkylation of the pyrazole nitrogen prior to functionalization with the methylaminomethyl group.

Detailed Synthesis

  • Pyrazole Alkylation : 1H-Pyrazole (1.0 equiv) is reacted with 2,2,2-trifluoroethyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours to afford 1-(2,2,2-trifluoroethyl)-1H-pyrazole.

  • Mannich Reaction : The alkylated pyrazole (1.0 equiv) undergoes a Mannich reaction with formaldehyde (1.5 equiv) and methylamine hydrochloride (1.5 equiv) in ethanol at 60°C for 10 hours. The crude product is recrystallized from ethanol/water (4:1).

Critical Analysis

  • Yield : 50–55% after recrystallization.

  • Side Reactions : Competing N-alkylation during the Mannich step reduces efficiency.

  • Scale-Up Potential : Limited by the exothermic nature of the Mannich reaction, requiring controlled addition of reagents.

Cyclocondensation of Hydrazine Derivatives

Ring Formation Strategy

This approach constructs the pyrazole ring from a β-keto trifluoromethyl enamine precursor, incorporating the methylaminomethyl group during cyclization.

Synthetic Steps

  • Enamine Preparation : (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) is condensed with methylhydrazine sulfate (1.1 equiv) in ethanol under reflux for 12 hours.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization (HCl, ethanol, 85°C) to form the pyrazole core, followed by purification via column chromatography.

Data and Considerations

MetricValue
Isolated Yield30–35%
Purity90–92%
Key AdvantageSingle-pot synthesis

Limitations : Low yield due to competing decomposition pathways at high temperatures.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Purity (%)Scalability
Reductive Amination45–52≥98Moderate
Nucleophilic Sub.38–42≥95High
Direct Alkylation50–55≥97Moderate
Cyclocondensation30–3590–92Low

Industrial Relevance

  • Nucleophilic Substitution : Preferred for large-scale production due to cost-effective reagents and minimal purification steps.

  • Reductive Amination : Suitable for laboratory-scale synthesis where high purity is critical.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine serves as a building block in the synthesis of more complex molecules. Its trifluoroethyl group enhances reactivity and stability in various chemical reactions.

Biology

In biological research, this compound is studied for its interactions with enzymes and metabolic pathways. The trifluoroethyl moiety can increase binding affinity to specific molecular targets, which may modulate enzymatic activity.

Industry

This compound finds applications in the production of specialty chemicals and materials with unique properties. Its distinct chemical structure allows for the development of products with enhanced performance characteristics.

Antimicrobial Activity

A study investigated the antimicrobial properties of pyrazole derivatives, including this compound. Modifications to the trifluoroethyl group were found to enhance activity against both Gram-positive and Gram-negative bacteria. Increased lipophilicity correlated with better membrane penetration and antimicrobial efficacy.

Cytotoxicity Assessment

Research focused on the cytotoxic effects of similar compounds on human cancer cell lines revealed that structural modifications could increase potency against breast and lung cancer cells. This suggests potential therapeutic applications for this compound in oncology .

Mechanistic Insights

Investigations into the mechanism of action indicated that pyrazole derivatives often interfere with DNA synthesis and repair mechanisms in cancer cells. This leads to cell cycle arrest and programmed cell death, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine and related pyrazole derivatives:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound - 1-(2,2,2-Trifluoroethyl)
- 3-(Methylaminomethyl)
Likely C₇H₉F₃N₃ ~192.1 (est.) Enhanced metabolic stability; potential kinase inhibition
[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid - 1-(2,2,2-Trifluoroethyl)
- 3-Acetic acid
C₈H₇F₃IN₂O₂ 334.04 Higher polarity due to carboxylic acid; used in SAR studies
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine - 1-(2-Fluoroethyl)
- 3-(Butylaminomethyl)
C₁₀H₁₉ClFN₃ 235.73 Reduced electron withdrawal (fluoro vs. trifluoro); increased lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine - 1-Pyridin-3-yl
- 4-Cyclopropylamino
C₁₂H₁₃N₅ 227.27 Aromatic π-stacking potential; explored in medicinal chemistry
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine - Indole core
- 1-(2,2,2-Trifluoroethyl)
C₁₃H₁₅F₃N₂ 256.27 Indole-based scaffold; distinct electronic properties vs. pyrazole
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine - 1-(Thiophen-2-ylmethyl)
- 5-Amino
C₉H₁₁N₃S 193.27 Thiophene substituent; altered solubility and bioactivity

Key Comparisons:

Trifluoroethyl vs. Fluoroethyl Substituents
The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-fluoroethyl group in butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine. This enhances resistance to oxidative metabolism, as seen in agrochemicals and pharmaceuticals .

Amine Substituent Effects Methylamine (Target): Moderate polarity improves aqueous solubility relative to bulkier amines like butyl or cyclopropyl. Butylamine (): Increased lipophilicity may enhance blood-brain barrier penetration but reduce solubility .

Heterocyclic Core Variations

  • Pyrazole vs. Indole (): Pyrazoles are less aromatic than indoles, leading to differences in π-π interactions and binding affinities in biological targets .
  • Thiophene vs. Pyrazole (): Thiophene-containing derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, affecting redox properties .

Synthetic Accessibility The trifluoroethyl group is typically introduced via nucleophilic substitution or coupling reactions under basic conditions, as demonstrated in patents using cesium carbonate and copper catalysts .

Biological Activity

Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine, also known by its CAS number 1855899-60-3, is a compound characterized by a complex structure that includes a trifluoroethyl group attached to a pyrazole ring. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C7H11ClF3N3
  • Molecular Weight : 229.63 g/mol
  • SMILES Notation : CC1=CN(N=C1N)CC(F)(F)F

The compound's structure features a pyrazole ring which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated against various bacterial strains, showing promising results in inhibiting growth. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens.

Cytotoxic Effects

Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer types. The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyrazole derivatives, revealing that modifications to the trifluoroethyl group can enhance activity against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives with increased lipophilicity showed better membrane penetration and antimicrobial efficacy.
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of similar compounds on human cancer cell lines. It was found that certain structural modifications led to increased potency against breast and lung cancer cells, suggesting that this compound may also possess such properties.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that pyrazole derivatives often interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl))amine, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Step 1 : Pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones.
  • Step 2 : Trifluoroethylation at the pyrazole N1 position using 2,2,2-trifluoroethyl halides (e.g., CF₃CH₂I) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF .
  • Step 3 : Methylamine introduction via nucleophilic substitution or reductive amination. For example, reacting the pyrazole intermediate with formaldehyde and methylamine under reductive conditions (e.g., NaBH₃CN) .
  • Optimization : Reaction temperatures (60–80°C) and catalyst use (e.g., CuI for C–N coupling) improve yields to ~70–85% .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Distinct signals for trifluoroethyl (δ ~4.5 ppm, quartet) and methylamine (δ ~2.3 ppm, singlet) groups confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1) verify molecular weight .
  • HPLC : Purity >95% achieved via reverse-phase chromatography with acetonitrile/water gradients .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky CF₃CH₂ group hinders nucleophilic attack at the pyrazole C4 position, directing reactivity to the methylamine side chain .
  • Electronic Effects : The electron-withdrawing trifluoroethyl group reduces pyrazole ring electron density, favoring electrophilic substitutions at the C5 position.
  • Data Table :
Reaction TypeReagentPreferred SiteYield (%)
Suzuki CouplingPd(PPh₃)₄C562
Buchwald-HartwigPd₂(dba)₃Methylamine78
Source: Adapted from analogous pyrazole derivatives

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

  • Methodological Answer :

  • Contradiction : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 5.2 µM in two studies).
  • Resolution Strategies :
  • Assay Standardization : Use uniform buffer conditions (pH 7.4, 1 mM ATP) and control inhibitors.
  • Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Case Study : Co-crystallization with target enzymes (e.g., EGFR kinase) confirmed binding mode differences due to trifluoroethyl flexibility .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools :
  • Molecular Dynamics (MD) : Simulate trifluoroethyl group interactions with lipid bilayers to predict membrane permeability .
  • QSAR Models : Correlate logP values (calculated: 2.1) with experimental bioavailability data from rat models .
  • Optimization Example : Replacing methylamine with a morpholine group increased solubility (from 0.8 mg/mL to 3.2 mg/mL) while maintaining target affinity .

Methodological Recommendations

  • Synthetic Challenges : Mitigate side reactions during trifluoroethylation by using anhydrous conditions and molecular sieves .
  • Biological Assays : Include counter-screens against cytochrome P450 enzymes to assess off-target effects .
  • Data Reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms in open-access repositories for peer validation .

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